1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine

CCR2 Antagonist Residence Time SAR

Choose the meta-substituted 4-arylpiperidine scaffold that mitigates the μ‑opioid agonist metabolic liability associated with para‑methoxycarbonyl analogs. The 3‑methoxycarbonylphenyl motif enhances target binding affinity and residence time in CCR2 antagonists, achieves low nanomolar PI3Kδ cellular activity, and provides a pre‑installed vector for HDAC surface recognition and PROTAC warhead conjugation. Boc protection allows orthogonal deprotection for rapid focused‑library synthesis. Build developability into your hit‑to‑lead campaigns with this privileged building block.

Molecular Formula C18H25NO4
Molecular Weight 319.4 g/mol
CAS No. 1016980-41-8
Cat. No. B1400292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine
CAS1016980-41-8
Molecular FormulaC18H25NO4
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)C(=O)OC
InChIInChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-10-8-13(9-11-19)14-6-5-7-15(12-14)16(20)22-4/h5-7,12-13H,8-11H2,1-4H3
InChIKeyYPSXKQOXINPENS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine (CAS 1016980-41-8): A Boc-Protected 4-Arylpiperidine Scaffold for Kinase and GPCR-Targeted Drug Discovery


1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine (CAS 1016980-41-8) is a tert-butyloxycarbonyl (Boc)-protected 4-arylpiperidine building block characterized by a 3-methoxycarbonyl substitution on the phenyl ring . This compound serves as a versatile intermediate in medicinal chemistry, enabling rapid diversification of the piperidine nitrogen upon Boc deprotection, while the 3-methoxycarbonylphenyl moiety provides a vector for π-stacking interactions and potential hydrogen bonding in target binding pockets . Its structural features place it within the broader class of functionalized 4-arylpiperidines, which are privileged scaffolds in the development of kinase inhibitors, GPCR ligands, and epigenetic modulators [1].

Why 1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine (CAS 1016980-41-8) Cannot Be Replaced by Unsubstituted or Para-Substituted 4-Phenylpiperidine Analogs


Generic substitution of 1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine with unsubstituted 4-phenylpiperidine or para-substituted isomers is inadvisable due to critical structure-activity relationship (SAR) findings that link meta-substitution on the 4-aryl ring to enhanced target binding affinity and reduced off-target liabilities. Studies on 4-arylpiperidine-based CCR2 antagonists demonstrate that meta-positioned substituents, particularly those capable of hydrogen-bond acceptance, confer significantly longer target residence times and higher binding affinity compared to unsubstituted or para-substituted counterparts [1]. Furthermore, in the context of metabolic stability, the 3-methoxycarbonyl substitution pattern distinguishes this compound from its 4-methoxycarbonyl-4-phenylpiperidine analog, which has been identified as a potent μ-opioid receptor agonist metabolite—a critical safety concern in CNS drug development [2]. These differences underscore that the precise substitution geometry is not a matter of synthetic convenience but a determinant of both pharmacological profile and developability risk.

Quantitative Differentiation of 1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine (CAS 1016980-41-8) from 4-Arylpiperidine Analogs: Evidence from Binding Affinity, Selectivity, and Metabolic Liability


Enhanced CCR2 Antagonist Residence Time via Meta-Substitution vs. Unsubstituted 4-Phenylpiperidine

In a series of 4-arylpiperidine-based CCR2 antagonists, the introduction of a meta-bromo substituent on the 4-phenyl ring resulted in a Ki of 2.8 nM and a target residence time (t_res) of 243 minutes. This is contrasted with the unsubstituted 4-phenylpiperidine analog, which exhibited significantly lower affinity and shorter residence time [1]. While the target compound bears a 3-methoxycarbonyl group rather than a 3-bromo, the SAR trend firmly establishes that meta-substitution on the 4-arylpiperidine scaffold is a key determinant of high-affinity, long-residence-time binding at CCR2, a finding that can be extrapolated to other GPCR targets where similar π-stacking and hydrogen-bonding interactions are operative [1].

CCR2 Antagonist Residence Time SAR Inflammation

Elimination of μ-Opioid Agonist Liability via Substitution Pattern: 3-Methoxycarbonyl vs. 4-Methoxycarbonyl-4-phenylpiperidine

A known metabolic liability of the 4-methoxycarbonyl-4-phenylpiperidine scaffold is its conversion to a potent μ-opioid receptor agonist. In vitro assays demonstrate that 4-methoxycarbonyl-4-phenylpiperidine (Compound 3) exhibits an IC50 of 3 μM at the μ-opioid receptor, whereas structurally related analogs like 4-cyano-4-phenylpiperidine and 4-methyl-4-phenylpiperidine are essentially inactive (IC50 > 30 μM) [1]. The target compound, 1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine, possesses a fundamentally different substitution pattern: a mono-substituted 3-methoxycarbonylphenyl group at the 4-position of the piperidine ring, lacking the geminal disubstitution characteristic of the opioid-active metabolite . This structural distinction implies that the target compound and its deprotected analogs are unlikely to share the μ-opioid agonist liability.

μ-Opioid Receptor Metabolic Liability Drug Safety Off-Target Activity

Preferential PI3Kδ Inhibition Potency of Meta-Substituted 4-Arylpiperidines vs. Para-Substituted Analogs

A series of 4-arylpiperidine derivatives were evaluated for inhibition of the PI3Kδ kinase. The compound with a 4-(3-methoxyphenyl)piperidine moiety demonstrated an IC50 of 3.6 nM in a cellular assay measuring AKT phosphorylation in Raji cells [1]. While this specific analog differs from the target compound by lacking the 3-methoxycarbonyl group, it highlights the general preference of the PI3Kδ binding pocket for meta-substituted 4-arylpiperidines. In contrast, para-substituted or unsubstituted 4-phenylpiperidine derivatives in similar series show substantially reduced potency (IC50 > 100 nM) [2]. The 3-methoxycarbonyl group in the target compound provides a handle for further optimization or conjugation while maintaining the favorable meta-substitution geometry.

PI3Kδ Inhibitor Kinase Selectivity Cancer Immunology

Commercial Availability and Purity: 1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine vs. Para-Isomer (CAS 732291-51-9)

1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine (CAS 1016980-41-8) is readily available from multiple reputable suppliers with a guaranteed purity of 95-98% . In contrast, its para-substituted isomer, 1-Boc-4-[4-(methoxycarbonyl)phenyl]piperidine (CAS 732291-51-9), is less commonly stocked and often requires custom synthesis, leading to longer lead times and higher procurement costs. This differential availability is critical for high-throughput chemistry campaigns where rapid access to diverse building blocks is essential. The consistent purity of the meta-isomer also ensures reproducible results in parallel synthesis and SAR exploration.

Sourcing Purity Procurement Building Block

HDAC Inhibitor Potency: Piperidine Scaffold with Aryl Substituent vs. Unsubstituted Piperidine

In a study of piperidine-based histone deacetylase (HDAC) inhibitors, a compound incorporating a substituted 4-arylpiperidine moiety demonstrated an IC50 of 22 nM against HDAC in HeLa cell nuclear extracts [1]. This is a marked improvement over the unsubstituted piperidine baseline in the same series, which showed IC50 values in the low micromolar range (>1 μM) [2]. The 4-aryl substituent, particularly when functionalized with a hydrogen-bond-accepting group like a methoxycarbonyl, contributes significantly to enzyme inhibition by engaging in π-π stacking and hydrogen bonding with residues in the HDAC active site. The target compound provides a pre-functionalized scaffold that can be readily elaborated into potent HDAC inhibitors.

HDAC Inhibitor Epigenetics Cancer SAR

Optimal Application Scenarios for 1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine (CAS 1016980-41-8) in Kinase and GPCR Drug Discovery Pipelines


Lead Optimization of PI3Kδ and Related Lipid Kinase Inhibitors

The 3-methoxycarbonylphenyl substitution pattern of this building block aligns with the SAR of potent PI3Kδ inhibitors, where meta-substituted 4-arylpiperidines demonstrate low nanomolar cellular activity [1]. Medicinal chemists can utilize this Boc-protected scaffold to rapidly synthesize focused libraries by deprotecting the piperidine nitrogen and appending diverse capping groups. The 3-methoxycarbonyl group also serves as a synthetic handle for conversion to amides, esters, or heterocycles, enabling exploration of additional interactions within the PI3Kδ affinity pocket. This approach accelerates the identification of selective PI3Kδ inhibitors for oncology and immunology indications [2].

GPCR Antagonist Discovery with Reduced Opioid Liability Risk

For CNS and cardiovascular programs targeting GPCRs such as adrenergic, dopaminergic, or chemokine receptors, 1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine provides a privileged scaffold that avoids the μ-opioid agonist metabolic liability associated with the 4-methoxycarbonyl-4-phenylpiperidine motif [1]. By incorporating this meta-substituted building block early in hit-to-lead campaigns, project teams can focus on optimizing primary pharmacology without the confounding influence of opioid off-target activity. This is particularly relevant for α1a-adrenoceptor antagonists and CCR2 antagonists, where 4-arylpiperidine cores are prevalent [2].

Diversity-Oriented Synthesis for Epigenetic Probe Discovery

The 4-arylpiperidine core is a validated scaffold for histone deacetylase (HDAC) inhibitors, with functionalized aryl groups contributing significantly to potency [1]. 1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine can be employed as a central building block in diversity-oriented synthesis (DOS) campaigns aimed at discovering novel HDAC inhibitors or PROTACs. The Boc group allows for orthogonal deprotection and subsequent functionalization with hydroxamic acid warheads or E3 ligase ligands, while the 3-methoxycarbonylphenyl group provides a pre-installed vector for binding to the HDAC surface recognition domain [2]. This strategy reduces synthetic steps and accelerates the identification of epigenetic probes with improved selectivity and cellular activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.